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molecular formula C9H8ClNO3 B8794857 5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one

5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8794857
M. Wt: 213.62 g/mol
InChI Key: WQPWJBHZYLBHDX-UHFFFAOYSA-N
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Patent
US09340556B2

Procedure details

To the solution of 5-chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one (700 mg, 2.90 mmol) in dichloromethane (DCM) (2 mL) at −78° C. was added borontribromide (0.821 mL, 8.69 mmol). Mixture was allowed to warm up to room temperature and stirred at room temperature for 1 hour. Mixture was diluted with methanol and stripped several times to give 5-chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one (619 mg, 2.90 mmol, 100% yield) LCMS (M+H)+: 214.0
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([O:12]C)=[C:10]([O:14]C)[CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][C:7]2=[O:16]>ClCCl.CO>[Cl:1][C:2]1[C:11]([OH:12])=[C:10]([OH:14])[CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][C:7]2=[O:16]

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
ClC1=C2CCNC(C2=CC(=C1OC)OC)=O
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2CCNC(C2=CC(=C1O)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.9 mmol
AMOUNT: MASS 619 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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